molecular formula C8H14O3 B6155046 4-(oxolan-2-yl)butanoic acid CAS No. 90370-93-7

4-(oxolan-2-yl)butanoic acid

Cat. No.: B6155046
CAS No.: 90370-93-7
M. Wt: 158.2
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Description

4-(Oxolan-2-yl)butanoic acid is a carboxylic acid derivative featuring a butanoic acid backbone (four-carbon chain terminating in a carboxyl group) with an oxolan-2-yl substituent at the fourth carbon. The oxolan (tetrahydrofuran, THF) ring is a saturated five-membered heterocycle containing one oxygen atom.

Properties

CAS No.

90370-93-7

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(oxolan-2-yl)butanoic acid can be achieved through several methods. One notable method involves the aldol-condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . This method provides the desired product in moderate to excellent yields for a wide range of substrates. The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives reacting best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-assisted aldol-condensation method suggests potential for industrial application. The use of accessible starting materials and relatively simple procedures makes this method attractive for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-(Oxolan-2-yl)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in aqueous acetic acid medium.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

    Substitution: Substitution reactions can be facilitated by reagents such as organoboron compounds in Suzuki–Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with N-bromophthalimide yields corresponding carboxylic acids .

Scientific Research Applications

4-(Oxolan-2-yl)butanoic acid has numerous applications in scientific research:

    Chemistry: It serves as a versatile intermediate for further derivatization in organic synthesis.

    Biology: The compound’s derivatives have shown biological activity, making it useful in drug discovery and development.

    Industry: Its high reactivity and unique structure make it valuable in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which 4-(oxolan-2-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes enolization in strong acid medium, with the enol form being the reactive species . This interaction leads to the formation of various products depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent/Modification Molecular Formula Key Properties/Activities References
4-(Oxolan-2-yl)butanoic acid Oxolan (THF) ring at C4 C₈H₁₂O₃ Not fully characterized; inferred polarity and metabolic stability from THF moiety.
4-(1,3-Dioxolan-2-yl)butanoic acid 1,3-Dioxolane ring at C4 C₇H₁₂O₄ Higher polarity due to two oxygen atoms in dioxolane; CAS 152499-70-2 .
2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoic acid Oxolan + hydroxypropyl at C2; propanoic acid backbone C₁₀H₁₆O₄ Downregulated in Moyamoya disease (MMD); implicated in lipid metabolism pathways .
4-(4-Chloro-2-methylphenoxy)butyric acid (MCPB) Phenoxy group at C4 with Cl and CH₃ C₁₁H₁₃ClO₃ Herbicidal activity; systemic plant growth regulator; CAS 94-81-5 .
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acid Sulfanyl, ketone, and aryl groups Varies by aryl group Synthesized via Michael addition; enantiomeric mixtures; potential enzyme inhibitors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(oxolan-2-yl)butanoic acid?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation followed by hydrolysis and decarboxylation. For example, 2-fluorophenyl analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) are prepared by reacting aldehydes with active methylene compounds (e.g., ethyl acetoacetate) under basic conditions, followed by acid hydrolysis . Alternatively, Michael-type additions (e.g., thioglycolic acid to α,β-unsaturated ketones) can generate structurally related butanoic acid derivatives, which may be adapted by modifying the aryl or heterocyclic substituents .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the oxolane ring (δ ~1.8–2.5 ppm for methylene protons) and carboxylic acid group (δ ~12 ppm for COOH).
  • IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm1^{-1}) and O-H (2500–3300 cm1^{-1}) provide functional group validation.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for understanding reactivity .

Q. What are the key reactive sites in this compound for derivatization?

  • Methodological Answer :

  • Carboxylic Acid Group : Enables esterification, amidation, or reduction to alcohols.
  • Oxolane Ring : Oxygen atoms participate in hydrogen bonding, while the ring’s strain allows for nucleophilic substitution or ring-opening reactions under acidic/basic conditions.
  • Substituent Effects : Electron-withdrawing/donating groups on the oxolane ring (e.g., fluorine in fluorophenyl analogs) modulate reactivity and biological activity .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under green chemistry principles?

  • Methodological Answer :

  • Solvent Selection : Replace traditional solvents (e.g., DMF) with biodegradable options (e.g., cyclopentyl methyl ether).
  • Catalysis : Use immobilized enzymes or Lewis acid catalysts (e.g., ZnCl2_2) to reduce reaction steps.
  • Process Optimization : Apply Design of Experiments (DoE) to identify critical parameters (temperature, pH, stoichiometry).
  • Flow Chemistry : Continuous flow reactors minimize waste and improve reproducibility, as seen in industrial-scale syntheses of related compounds .

Q. How to address contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for 1^1H NMR chemical shifts).
  • Isotopic Labeling : Use 13^{13}C-labeled precursors to track carbon connectivity.
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers) that obscure peak splitting .

Q. What in vitro assays are suitable for studying the biological activity of this compound derivatives?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against targets like cyclooxygenase (COX) or kynurenine-3-hydroxylase using fluorogenic substrates (e.g., monitoring NADPH depletion).
  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria.
  • Cytotoxicity Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

Q. What computational methods are effective for mechanistic studies of this compound’s reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition states and activation energies for ring-opening or substitution reactions.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
  • Docking Studies : Predict binding affinities with biological targets (e.g., COX-2) using AutoDock Vina or Schrödinger Suite .

Q. How to synthesize derivatives of this compound with modified oxolane rings?

  • Methodological Answer :

  • Ring Expansion/Contraction : React with Grignard reagents or alkyl halides to form 5- or 7-membered rings.
  • Functionalization : Introduce substituents (e.g., halogens, amines) via electrophilic aromatic substitution or nucleophilic addition .
  • Cross-Coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups to the oxolane ring .

Q. How to evaluate the hydrolytic stability of this compound in physiological buffers?

  • Methodological Answer :

  • Kinetic Studies : Monitor degradation via HPLC/LC-MS in buffers (pH 4–8) at 37°C.
  • Isotope Effects : Use 18^{18}O-labeled water to track hydrolysis mechanisms.
  • Stabilization Strategies : Formulate with cyclodextrins or nanoparticles to enhance shelf life .

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